N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride
Overview
Description
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a synthetic compound that is commonly referred to as CLO-BA.
Mechanism of Action
The mechanism of action of CLO-BA is not fully understood. However, studies have shown that it acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
CLO-BA has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood and behavior. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CLO-BA in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Future Directions
There are several future directions for research on CLO-BA. One area of research is to further explore its potential therapeutic applications in the treatment of cancer and depression. Another area of research is to fully understand the mechanism of action and design experiments to explore its potential therapeutic applications. Additionally, there is a need for more studies to determine the safety and efficacy of CLO-BA in humans.
Conclusion:
In conclusion, N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been studied for its potential use in the treatment of cancer and depression, and its mechanism of action is believed to be as a selective serotonin and norepinephrine reuptake inhibitor. While there are limitations to its use in lab experiments, there are several future directions for research on CLO-BA, including further exploration of its potential therapeutic applications and understanding its mechanism of action.
Scientific Research Applications
CLO-BA has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CLO-BA has antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an antidepressant, as it has been shown to increase serotonin and norepinephrine levels in the brain.
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2;/h4-5,8,14H,3,6-7,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHUBUZUSZDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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